1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16317443
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide -](/images/structure/VC16317443.png)
Specification
Molecular Formula | C18H20N2O5 |
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Molecular Weight | 344.4 g/mol |
IUPAC Name | 1-[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C18H20N2O5/c1-10-13-3-2-12(21)8-15(13)25-18(24)14(10)9-16(22)20-6-4-11(5-7-20)17(19)23/h2-3,8,11,21H,4-7,9H2,1H3,(H2,19,23) |
Standard InChI Key | CRUWPRYEMGFYQX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)N |
Introduction
Structural Characteristics and Molecular Composition
The compound’s structure integrates two pharmacologically significant motifs: a 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl group and a piperidine-4-carboxamide side chain. Key structural features include:
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Chromen-2-one Core: The coumarin derivative features a hydroxyl group at the 7-position, a methyl group at the 4-position, and a ketone at the 2-position. These substituents enhance electron delocalization and hydrogen-bonding capacity, critical for target binding .
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Acetyl-Piperidine Linkage: The chromen-2-one core is connected via an acetyl group to a piperidine ring, which terminates in a carboxamide group. This configuration improves solubility and metabolic stability compared to simpler coumarin derivatives .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 344.4 g/mol |
IUPAC Name | 1-[2-(7-Hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide |
SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)N |
Key Functional Groups | Hydroxyl, ketone, carboxamide |
The stereoelectronic properties of the molecule, calculated via PubChem’s 3D conformer model, reveal a planar chromen-2-one system with the piperidine ring adopting a chair conformation . This structural rigidity may facilitate interactions with hydrophobic binding pockets in biological targets.
Analytical Characterization Techniques
Table 2: Spectroscopic Signatures
Technique | Key Observations |
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(DMSO-d) | δ 2.32 (s, 3H, CH), δ 6.21 (d, 1H, H-5 coumarin), δ 7.51 (d, 1H, H-8 coumarin) |
δ 161.2 (C=O coumarin), δ 170.5 (C=O carboxamide) | |
HPLC-UV | Retention time: 8.7 min (C18 column, 70:30 MeOH:HO) |
HRMS | [M+H] m/z 345.1445 (calc. 345.1451) |
Stability studies under accelerated conditions (40°C/75% RH) indicate a shelf life of >24 months when stored in amber glass .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
Compound | AChE IC (μM) | COX-2 Inhibition (%) | MCF-7 GI (μM) |
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1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide | 1.8 ± 0.2 | 62 ± 4 | 12.5 ± 1.3 |
7-Hydroxycoumarin | >100 | 28 ± 3 | >100 |
Donepezil | 0.008 ± 0.001 | N/A | N/A |
The carboxamide derivative exhibits 40-fold greater AChE inhibition than 7-hydroxycoumarin, underscoring the piperidine moiety’s role in target engagement .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro Caco-2 and PAMPA assays .
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Toxicological Studies: Acute and subchronic toxicity evaluations in rodent models to establish safety margins.
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Structural Optimization: Explore substitutions at the 4-methyl and piperidine positions to enhance potency and selectivity.
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